2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol
Description
Historical Context and Discovery
The compound emerged during late 20th-century investigations into ranitidine, a histamine H2-receptor antagonist used to treat gastric acid-related disorders. As regulatory agencies intensified scrutiny of pharmaceutical impurities post-2000, this compound was identified as a degradation byproduct and synthetic intermediate in ranitidine production. Its discovery coincided with broader efforts to characterize impurities listed in pharmacopeial standards, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.). The compound’s association with N-nitrosodimethylamine (NDMA) formation in ranitidine formulations further accelerated research into its properties.
Nomenclature and Structural Identification
The systematic IUPAC name, This compound , reflects its stereochemistry and functional groups:
- E-configuration : The nitro ($$ \text{NO}2 $$) and methylamino ($$ \text{NHCH}3 $$) groups occupy trans positions on the ethenyl moiety.
- Key functional groups : Thiol (-SH), secondary amine (-NH-), and nitroalkene (-CH=NO₂).
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}5\text{H}{11}\text{N}3\text{O}2\text{S} $$ | |
| Molecular weight | 177.22 g/mol | |
| SMILES | CN/C(=C$$N+](=O)[O-])/NCCS |
|
| InChI key | JZCXCGRGVDXRDQ-SNAWJCMRSA-N |
X-ray crystallography and NMR spectroscopy confirm the planar geometry of the nitroethenyl group and the extended conjugation between the amine and nitro functionalities.
Relationship to Ranitidine as Impurity 4
This compound is designated Ranitidine Impurity 4 in USP and Ph. Eur. monographs. Its formation occurs via:
- Degradation of ranitidine : Hydrolysis or oxidation during storage or manufacturing.
- Synthetic intermediates : Byproduct during the condensation of 5-[(dimethylamino)methyl]furan-2-ylmethanol with nitroethenediamine precursors.
Structural Comparison with Ranitidine
| Feature | Ranitidine | Impurity 4 |
|---|---|---|
| Core structure | Furan-linked nitroethenediamine | Isolated nitroethenediamine |
| Molecular weight | 350.86 g/mol | 177.22 g/mol |
| Functional groups | Sulfide, dimethylamino | Thiol, methylamino |
This structural simplification renders Impurity 4 a critical marker for assessing ranitidine’s stability and purity.
Significance in Chemical and Pharmaceutical Research
- NDMA risk mitigation : Studies link Impurity 4 to NDMA formation via nitroso group transfer under acidic or thermal stress. For example, amorphous Impurity 4 generates NDMA at rates 100× higher than crystalline ranitidine at 110°C.
- Analytical reference standard : Used in LC-MS/MS methods to quantify impurities in ranitidine APIs (active pharmaceutical ingredients).
- Synthetic chemistry : Serves as a model compound for studying nitroalkene reactivity and thiol-mediated conjugation reactions.
Suppliers of Impurity 4
| Supplier | Catalog Number | Purity | |
|---|---|---|---|
| LGC Standards | TRC-M774680 | >98% | |
| SynZeal | SZ-R004004 | Pharma grade | |
| TLC Pharmaceutical Standards | R-0334 | HPLC-grade |
Properties
IUPAC Name |
2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c1-6-5(4-8(9)10)7-2-3-11/h4,6-7,11H,2-3H2,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCXCGRGVDXRDQ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66357-41-3 | |
| Record name | Ethanethiol, 2-((1-(methylamino)-2-nitroethenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Step 1: Condensation to Form Bis-Sulfur Potassium-2-Nitroethylene Intermediate
- Reactants: Nitromethane (≥99% purity), dithiocarbonic anhydride (carbon disulfide derivative), and potassium hydroxide (KOH)
- Solvent: Methanol or acetone
- Conditions: Heating to 25-30°C with reflux, slow addition of KOH over 2-6 hours, followed by stirring and cooling
- Reaction: Nitromethane condenses with dithiocarbonic anhydride and KOH to yield 1,1-bis-sulfur potassium-2-nitroethylene intermediate
Example experimental data:
| Parameter | Value (Example 1) | Value (Example 2) |
|---|---|---|
| Nitromethane | 100 g | 100 g |
| Dithiocarbonic anhydride | 200 g | 180 g |
| Solvent | 100 mL methanol | 200 mL acetone |
| KOH | 450 g (dissolved in 600 mL methanol) | 400 g (dissolved in 800 mL acetone) |
| Temperature | 30 °C | 25 °C |
| KOH addition time | 2 hours | 6 hours |
| Post-addition reaction | 1 hour | 2 hours |
| Cooling and stirring | 10 °C, 0.5 hour | 18 °C, 0.5 hour |
This step yields the bis-sulfur potassium-2-nitroethylene intermediate as a key precursor.
Step 2: Amination Reaction with Methylamine
- Reactants: Bis-sulfur potassium-2-nitroethylene intermediate and aqueous methylamine (40%)
- Conditions: Heating to 30-60°C, slow addition of methylamine over 2-4 hours, followed by insulation and cooling
- Reaction: Amination replaces one sulfur group with a methylamino group, generating the target intermediate and releasing hydrosulfide ions, which react with acid to form hydrogen sulfide gas
Example experimental data:
| Parameter | Value (Example 1) | Value (Example 2) |
|---|---|---|
| Intermediate dissolved in water | 300 mL | 400 mL |
| Temperature | 30 °C | 60 °C |
| Methylamine addition time | 2 hours | 4 hours |
| Mass ratio (intermediate : methylamine) | 7:1 | 9:1 |
| Post-addition insulation | 1 hour | 1 hour |
| Cooling temperature | 15 °C | 20 °C |
| Acid addition | 5% HCl, 80 g | 20% H2SO4, 120 g |
| Stirring time | 1.2 hours | 1.5 hours |
This step forms the methylamino-substituted nitroethylene intermediate essential for the final product.
Step 3: Methylation and Final Product Isolation
- Reactants: Aminated intermediate, methylation reagent (e.g., methyl iodide or dimethyl sulfate), and alkali (base)
- Conditions: Controlled methylation reaction followed by purification steps such as crystallization or chromatography
- Reaction: Introduction of the methyl group on the amino function to yield 2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol
The crude product is refined to ensure high purity, with the process designed to minimize hazardous byproducts such as methyl mercaptan gas, improving environmental and safety profiles.
Summary Table of Preparation Parameters
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Condensation | Nitromethane, dithiocarbonic anhydride, KOH | Methanol/Acetone | 25-30 | 3-8 | Reflux, slow KOH addition |
| Amination | Intermediate, aqueous methylamine (40%) | Water | 30-60 | 3-5 | Slow methylamine addition, acid quench |
| Methylation & Purification | Aminated intermediate, methylation reagent, base | Organic solvent | Ambient to mild heating | Variable | Refinement to isolate pure product |
Research Findings and Considerations
- The preparation method described in patent CN104119257A emphasizes reducing hazardous methyl mercaptan emissions by optimizing reaction conditions.
- Reaction times and reagent ratios significantly influence product yield and purity.
- Use of solvents such as methanol or acetone affects solubility and reaction kinetics.
- Acid quenching after amination stabilizes the intermediate and facilitates downstream processing.
- The compound is typically prepared as a key impurity or intermediate in ranitidine synthesis, highlighting the importance of purity control.
Chemical Reactions Analysis
2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Impurity Studies
This compound is primarily recognized as an impurity associated with the drug ranitidine, which is used to treat conditions like gastroesophageal reflux disease (GERD). Understanding the properties and behavior of impurities such as 2-[[1-(Methylamino)-2-nitroethenyl]amino]ethanethiol is crucial for ensuring drug safety and efficacy. Its characterization helps in assessing the stability and degradation pathways of ranitidine, thereby informing regulatory compliance and quality control measures in pharmaceutical manufacturing .
Mechanistic Studies
Research indicates that this compound can be useful in studying the nitrosation process, which is significant in understanding the formation of potentially carcinogenic nitrosamines. By examining how 2-[[1-(Methylamino)-2-nitroethenyl]amino]ethanethiol behaves under various conditions, scientists can gain insights into the mechanisms of nitrosamine formation and their subsequent biological effects .
Toxicology Research
Carcinogenicity Assessments
Given its structural similarities to other nitro compounds, studies involving 2-[[1-(Methylamino)-2-nitroethenyl]amino]ethanethiol can contribute to toxicological assessments regarding the carcinogenic potential of nitrosamines. Investigating its metabolic pathways may reveal how it interacts with biological systems, potentially leading to harmful effects .
Environmental Impact Studies
As a byproduct of pharmaceutical synthesis, understanding the environmental fate of this compound is critical. Research into its degradation products and their toxicity can help assess the ecological risks associated with pharmaceutical waste .
Analytical Chemistry
Method Development for Detection
The compound serves as a reference standard for developing analytical methods aimed at detecting impurities in pharmaceuticals. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) often utilize standards like 2-[[1-(Methylamino)-2-nitroethenyl]amino]ethanethiol to validate analytical procedures, ensuring accurate quantification of impurities in drug formulations .
Case Studies
Mechanism of Action
The mechanism of action of 2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol involves the inhibition of S-nitrosoglutathione reductase (GSNOR). By inhibiting this enzyme, the compound increases the levels of S-nitrosoglutathione (GSNO), which in turn modulates various physiological processes. The molecular targets and pathways involved include the nitric oxide signaling pathway, which plays a crucial role in vascular tone, immune response, and neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitroethenyl and Thiol Groups
(a) Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- (CAS 24770-27-2)
- Molecular Formula : C₅H₁₀N₂O₂S₂
- Key Differences: Replaces the methylamino group with a methylthio (-S-CH₃) substituent.
- Implications : The thioether group may reduce nucleophilicity compared to the primary amine in the target compound, altering reactivity in substitution or coordination reactions .
(b) 2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8)
Aminoethanethiol Derivatives with Varied Substituents
(a) 2-(Diisopropylamino)ethanethiol (CAS 5842-07-9)
(b) 2-(Diethylamino)ethanethiol
Research Findings and Data Gaps
- Synthesis: Analogous compounds (e.g., CAS 24770-27-2) are purified via silica gel chromatography (e.g., ethyl acetate/methanol), suggesting shared methodologies .
- Stability : The nitro group in both the target compound and CAS 24770-27-2 may confer sensitivity to light or heat, though experimental confirmation is absent in the evidence .
Biological Activity
2-[[1-(Methylamino)-2-nitroethenyl]amino]ethanethiol, also known as a ranitidine impurity, has garnered interest due to its potential biological activities. This compound, with the molecular formula CHNOS and a molecular weight of 177.22 g/mol, is significant in pharmacological studies, particularly in relation to its structural analogs and metabolic pathways.
- CAS Number : 66357-41-3
-
Molecular Structure :
Biological Activity Overview
The biological activity of 2-[[1-(Methylamino)-2-nitroethenyl]amino]ethanethiol can be categorized into several key areas:
Antimicrobial Activity
A study conducted on structurally similar compounds showed that certain nitro-containing thiols possess antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. While direct studies on 2-[[1-(Methylamino)-2-nitroethenyl]amino]ethanethiol are sparse, the implications from related compounds suggest potential efficacy against pathogens.
Metabolic Studies
As an impurity of ranitidine, understanding the metabolic fate of 2-[[1-(Methylamino)-2-nitroethenyl]amino]ethanethiol is crucial. Ranitidine is primarily metabolized by cytochrome P450 enzymes. It is hypothesized that this compound may also undergo similar metabolic pathways, influencing its biological activity and toxicity profile.
Case Studies
Several case studies have explored the implications of impurities in pharmaceuticals, particularly focusing on ranitidine:
- Case Study 1 : A study highlighted the impact of ranitidine impurities on patient outcomes, noting that certain impurities could lead to unexpected side effects or reduced efficacy.
- Case Study 2 : Investigations into the carcinogenic potential of nitrosamines related to ranitidine raised concerns about impurities like 2-[[1-(Methylamino)-2-nitroethenyl]amino]ethanethiol, prompting regulatory scrutiny.
Data Table: Summary of Biological Activities
Q & A
Q. How can synthetic routes for 2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol be optimized to improve yield and purity?
Methodological Answer: Synthetic optimization should focus on controlling stereochemistry (E/Z isomerism) and minimizing side reactions. Key steps include:
- Precursor selection: Use high-purity nitroethenylamine derivatives to reduce byproducts .
- Reaction conditions: Optimize temperature (20–30°C) and pH (neutral to mildly basic) to favor nucleophilic thiol addition over nitro-group reduction .
- Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) or recrystallization in ethanol/water mixtures for high-purity isolates .
Data Validation: Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate) and confirm purity with HPLC (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?
Methodological Answer: Combine complementary techniques:
- NMR: Use - and -NMR to confirm the thiol (-SH) proton (δ 1.3–1.6 ppm) and nitro group proximity to the ethenyl moiety (δ 6.8–7.2 ppm for vinyl protons) .
- IR Spectroscopy: Identify characteristic stretches: S-H (~2550 cm), C=N (1630 cm), and NO (1520, 1350 cm) .
- Mass Spectrometry: High-resolution ESI-MS can resolve isotopic patterns for molecular ion [M+H] (calculated m/z: 221.08) .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in biological systems?
Methodological Answer: Design stability assays under controlled conditions:
- pH-dependent degradation: Incubate the compound in buffers (pH 4–9) at 37°C for 24 hours. Monitor degradation via UV-Vis (λmax = 280 nm) and LC-MS. Thiol oxidation to disulfide is prevalent at pH > 7 .
- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>120°C) .
Contradiction Alert: reports nitro-group reduction under acidic conditions, conflicting with . Resolve via pH-controlled kinetic studies .
Q. What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection: Prioritize enzymes with thiol-reactive active sites (e.g., glutathione S-transferase) .
- Docking parameters: Apply AMBER force fields for nitro-group partial charges and flexible side-chain sampling .
- Validation: Compare predicted binding energies (ΔG) with experimental IC values from enzyme inhibition assays .
Q. How can contradictory data on the compound’s redox behavior be systematically resolved?
Methodological Answer: Adopt a tiered analytical approach:
Electrochemical profiling: Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to map redox potentials (E) for nitro and thiol groups .
Cross-validate with spectroscopic data: Correlate voltammetric peaks with UV-Vis spectral shifts during oxidation/reduction .
Theoretical modeling: Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict redox-active sites .
Theoretical and Experimental Integration
Q. How can reaction mechanisms involving this compound be validated using isotopic labeling?
Methodological Answer:
- Deuterium labeling: Synthesize -labeled thiol (C-D bonds) to track hydrogen transfer in nitro-to-amine reduction pathways .
- -NMR: Use -enriched nitro groups to monitor nitrogen redistribution during redox reactions .
Q. What frameworks guide the design of ecotoxicological studies for this compound?
Methodological Answer: Align with ISO 11269-2 (soil toxicity) and OECD 203 (aquatic toxicity):
- Test organisms: Use Daphnia magna (48-hour LC) and Arabidopsis thaliana (root elongation inhibition) .
- Analytical endpoints: Measure bioaccumulation factors (BCF) via GC-MS and oxidative stress biomarkers (e.g., catalase activity) .
Data Presentation and Reproducibility
- Standardization: Report all synthetic yields with error margins (±5%) and purity thresholds (>95%) .
- Open data: Deposit raw NMR, MS, and crystallographic data in repositories like PubChem or Zenodo for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
